Welcome to the BenchChem Online Store!
molecular formula C10H11N3O2S B8425860 2,4-Bis(methyloxy)-5-(2-methyl-1,3-thiazol-4-yl)pyrimidine

2,4-Bis(methyloxy)-5-(2-methyl-1,3-thiazol-4-yl)pyrimidine

Cat. No. B8425860
M. Wt: 237.28 g/mol
InChI Key: QPBKTMPVYLTVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08178549B2

Procedure details

4-bromo-2-methyl-1,3-thiazole (commercially available from Frontier, 300 mg, 1.685 mmol) was dissolved in 1,2-Dimethoxyethane (DME) (5 ml). Pd(Ph3)4 (97 mg, 0.084 mmol) was added and the reaction mixture was stirred at room temperature for 15 min. [2,4-bis(methyloxy)-5-pyrimidinyl]boronic acid (commercially available from Aldrich, 651 mg, 3.54 mmol) and 1M/H2O sol. of NaHCO3 (4.60 ml, 4.60 mmol) were added thereto. The reaction mixture was heated at 90° C. for 2.5 h and left at room temperature overnight. The mixture was then diluted with dichloromethane (20 ml) and washed with water (20 ml). The organic layer was separated through an hydrophobic frit and concentrated. The obtained crude was purified by flash chromatography eluting with Cyclohexane/AcOEt 8/2. 290 mg of the title compound were isolated as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd(Ph3)4
Quantity
97 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[C:4]([CH3:7])[S:5][CH:6]=1.[CH3:8][O:9][C:10]1[N:15]=[C:14]([O:16][CH3:17])[C:13](B(O)O)=[CH:12][N:11]=1.O.C([O-])(O)=O.[Na+]>COCCOC.ClCCl>[CH3:8][O:9][C:10]1[N:15]=[C:14]([O:16][CH3:17])[C:13]([C:2]2[N:3]=[C:4]([CH3:7])[S:5][CH:6]=2)=[CH:12][N:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1N=C(SC1)C
Name
Quantity
5 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Pd(Ph3)4
Quantity
97 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=C(C(=N1)OC)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
WASH
Type
WASH
Details
washed with water (20 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated through an hydrophobic frit
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained crude
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography
WASH
Type
WASH
Details
eluting with Cyclohexane/AcOEt 8/2

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=NC=C(C(=N1)OC)C=1N=C(SC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.